molecular formula C8H10N4S2 B1326994 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-56-7

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1326994
CAS No.: 1142208-56-7
M. Wt: 226.3 g/mol
InChI Key: SRNIXGJTHXPWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C8H10N4S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior in Non-Aqueous Media

Research has examined the electrochemical behavior of triazine derivatives, including compounds structurally similar to 4-Amino-6-(3-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, in non-aqueous media. Studies using electrochemical techniques like differential pulse voltammetry and cyclic voltammetry have revealed insights into the redox behavior of these compounds, particularly highlighting the role of thiol groups in such reactions. These findings are significant for understanding the electrochemical properties of triazine derivatives in various applications (Farzinnejad et al., 2005).

Anticancer Potential

Triazine derivatives have been explored for their potential pharmacological activities, particularly in anticancer research. The synthesis of new fused heterobicyclic nitrogen systems using triazine derivatives has led to compounds showing activity as cytotoxic agents against different cancer cell lines. This highlights the significance of triazine derivatives in developing new anticancer drugs (Saad et al., 2011).

Synthesis and Biological Activity

The synthesis of thienyl-triazine-sulphonamide conjugates from precursor amines has been investigated, showing the potential for antibacterial, antifungal, antioxidant, and anticancer activity. This research demonstrates the broad spectrum of biological activities that triazine derivatives can exhibit, making them valuable in pharmaceutical research (Aly et al., 2015).

Applications in Photovoltaic Devices

Triazine derivatives have also found applications in the field of photovoltaic devices. Studies have shown that certain triazine-based compounds can be used in the synthesis of materials with desirable optical properties, which are crucial for the development of efficient photovoltaic devices. This represents a promising direction for the use of triazine derivatives in renewable energy technologies (Halim et al., 2018).

Properties

IUPAC Name

4-amino-2-(3-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIXGJTHXPWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.